5-Bromo-2,3-dimethyl-2H-indazole
Overview
Description
5-Bromo-2,3-dimethyl-2H-indazole: is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of a bromine atom at the 5-position and methyl groups at the 2 and 3 positions makes this compound unique. Indazole derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,3-dimethyl-2H-indazole can be achieved through several methods:
Cyclization of Hydrazones: One common method involves the cyclization of hydrazones derived from 2-bromoacetophenone and methylhydrazine. The reaction typically occurs under acidic conditions, leading to the formation of the indazole ring.
Transition Metal-Catalyzed Reactions: Transition metal catalysts, such as copper or palladium, can facilitate the cyclization of appropriate precursors to form the indazole ring. These reactions often proceed under mild conditions and provide good yields.
Reductive Cyclization: Another approach involves the reductive cyclization of 2-bromo-3-methylbenzaldehyde with hydrazine hydrate. This method is efficient and provides high yields of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes often employ continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom at the 5-position can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The indazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can undergo coupling reactions with various aryl or alkyl halides, facilitated by transition metal catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the indazole ring.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted indazoles, while oxidation and reduction reactions can lead to changes in the oxidation state of the nitrogen atoms in the ring.
Scientific Research Applications
5-Bromo-2,3-dimethyl-2H-indazole has several scientific research applications:
Medicinal Chemistry: Indazole derivatives are explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents. The unique substitution pattern of this compound makes it a valuable scaffold for drug development.
Materials Science: The compound can be used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes.
Biological Studies: Researchers use this compound to study the biological activity of indazole derivatives and their interactions with various biological targets.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Mechanism of Action
The mechanism of action of 5-Bromo-2,3-dimethyl-2H-indazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The bromine atom and methyl groups can influence the compound’s binding affinity and selectivity for these targets. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methyl-2H-indazole: Similar structure but lacks the additional methyl group at the 3-position.
2,3-Dimethyl-2H-indazole: Similar structure but lacks the bromine atom at the 5-position.
5-Chloro-2,3-dimethyl-2H-indazole: Similar structure but has a chlorine atom instead of a bromine atom at the 5-position.
Uniqueness
5-Bromo-2,3-dimethyl-2H-indazole is unique due to the presence of both the bromine atom and the two methyl groups. This specific substitution pattern can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other indazole derivatives.
Properties
IUPAC Name |
5-bromo-2,3-dimethylindazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-6-8-5-7(10)3-4-9(8)11-12(6)2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USVKOVKNBREERF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NN1C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50467624 | |
Record name | 5-Bromo-2,3-dimethyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50467624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878064-16-5 | |
Record name | 5-Bromo-2,3-dimethyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50467624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2,3-dimethyl-2H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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